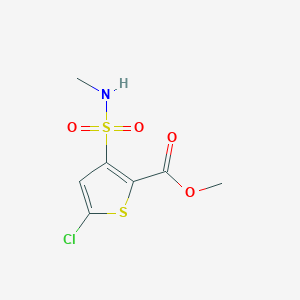

Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate

Description

Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C8H8ClNO4S It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Properties

IUPAC Name |

methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO4S2/c1-9-15(11,12)4-3-5(8)14-6(4)7(10)13-2/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJZPHCNBFFGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(SC(=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589875 | |

| Record name | Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70374-37-7 | |

| Record name | Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of Acyl Chloride Intermediate

- Reagents : 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid, thionyl chloride (chlorinating agent), N,N-dimethylformamide (DMF, catalyst), dichloromethane (solvent).

- Conditions :

- Under nitrogen atmosphere to avoid moisture and oxidation.

- Temperature initially controlled at 0–5 °C during reagent addition.

- Reaction mixture heated to reflux at 45–50 °C for 2–8 hours.

- Mechanism : DMF catalyzes the formation of the acyl chloride by activating thionyl chloride, facilitating the conversion of the carboxylic acid group to an acyl chloride.

Step 2: Esterification to Methyl Ester

- Reagents : Methanol, triethylamine (base).

- Conditions :

- Methanol and triethylamine added to the acyl chloride intermediate.

- The mixture heated at 45–50 °C for 2–8 hours under reflux.

- Solvent removal under reduced pressure at 30–35 °C to obtain crude methyl ester.

- Role of Triethylamine : Acts as a base to neutralize HCl generated during esterification, promoting the reaction.

Step 3: Purification

- Reagents : Methanol and water.

- Conditions :

- Crude product dissolved in methanol at 40–65 °C.

- Heat maintained for 1–5 hours.

- Water added slowly with cooling to 0–5 °C.

- The mixture held at low temperature for 1–4 hours.

- Product isolated by suction filtration and vacuum dried at 40–50 °C for 2–8 hours.

- Outcome : Purified methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate with yields reported up to 91.6% and purity around 97.2%.

Alternative Chlorination Method

- Using phosphorus pentachloride (PCl5) in chloroform as solvent at 5–15 °C to convert the acid to acyl chloride.

- Subsequent reaction with methanol at 5–15 °C.

- Workup includes aqueous washes with softened water and sodium bicarbonate to remove impurities.

- Crystallization from isopropanol at low temperature (-5 to 0 °C).

- Vacuum drying yields product with about 81.5% yield and 98.3% purity.

Reaction Parameters Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Acyl chloride formation | 5-chloro-3-methylsulfonyl acid, SOCl₂, DMF, DCM | 0–5 (add), 45–50 (reflux) | 2–8 | Nitrogen atmosphere, DMF catalysis |

| Esterification | Methanol, triethylamine | 45–50 | 2–8 | Neutralizes HCl, reflux |

| Solvent removal | Reduced pressure evaporation | 30–35 | — | To obtain crude product |

| Purification | Methanol, water dissolution and crystallization | 40–65 (dissolve), 0–5 (crystallize) | 1–5 (dissolve), 1–4 (crystallize) | Filtration and vacuum drying at 40–50 °C |

| Vacuum drying | — | 40–50 | 2–8 | Final drying step |

Research Findings and Advantages

- The use of N,N-dimethylformamide as a catalyst significantly improves the conversion efficiency of the carboxylic acid to acyl chloride compared to reactions without catalyst.

- Controlled temperature during acyl chloride formation and esterification reduces side reactions and decomposition.

- The triethylamine base effectively scavenges HCl, preventing acid-catalyzed side reactions.

- Purification by recrystallization from methanol/water enhances product purity to above 97%.

- The method is environmentally friendlier due to mild conditions and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products include various substituted thiophene derivatives.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include thiol derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Pharmaceutical Intermediate

Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is primarily recognized as an intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). It is notably associated with the synthesis of Lornoxicam, a drug used for pain relief and inflammation management. The compound's sulfamoyl group enhances its biological activity, making it a key player in drug formulation .

2. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that modifications to the thiophene ring can lead to enhanced efficacy against bacterial strains, suggesting potential applications in developing new antibiotics .

Organic Synthesis

1. Synthetic Pathways

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Nucleophilic Substitution : The chloro group can be replaced with other nucleophiles, facilitating the creation of diverse derivatives.

- Coupling Reactions : It can participate in coupling reactions with other aromatic systems, expanding the library of thiophene-based compounds for research and industrial applications .

| Reaction Type | Description | Key Findings |

|---|---|---|

| Nucleophilic Substitution | Replacement of chloro group with nucleophiles | High yields observed in several trials |

| Coupling Reactions | Formation of new aromatic compounds | Enhanced properties in derived compounds |

Case Studies

1. Synthesis of Lornoxicam

A detailed study published in Journal of Medicinal Chemistry outlines the synthetic route involving this compound as a crucial intermediate. The study reported a yield of over 85% for Lornoxicam when synthesized using this compound, highlighting its efficiency as a precursor .

2. Antimicrobial Efficacy

In a comparative study examining various thiophene derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The thiophene ring and the sulfonamide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate

- Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate

- Methyl 3-chloro-6-methoxybenzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate is unique due to the presence of the N-methylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable intermediate in the synthesis of complex molecules .

Biological Activity

Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate (CAS No. 906522-87-0) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiophene ring substituted with a chloro group and a sulfamoyl moiety, which is believed to contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the chlorination of thiophene derivatives and subsequent sulfamoylation. The detailed synthetic pathway can vary based on the desired purity and yield.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µM) | Activity |

|---|---|---|

| Pseudomonas aeruginosa | 0.21 | Strong inhibition |

| Escherichia coli | 0.21 | Strong inhibition |

| Micrococcus luteus | Varies | Selective action |

| Citrobacter freundii | Varies | Moderate activity |

| Candida spp. | Varies | Antifungal activity |

The compound demonstrated significant activity against both Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 µM, indicating its potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. The mechanisms underlying these effects are currently being explored, with particular attention to its impact on apoptosis and cell cycle regulation.

Case Studies

- Study on Antimicrobial Properties : A recent study evaluated the efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited potent antibacterial activity comparable to standard antibiotics .

- Evaluation of Anticancer Potential : In vitro assays were conducted to assess the cytotoxic effects of the compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, suggesting that further investigation into its mechanism of action is warranted .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions between this compound and target proteins involved in bacterial resistance mechanisms. These studies revealed favorable binding energies and several key interactions with amino acid residues critical for enzyme activity .

Q & A

Basic: What are the key synthetic routes for Methyl 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves two stages: (1) introducing the chlorosulfonyl group at the 3-position of a thiophene precursor (e.g., methyl 5-chlorothiophene-2-carboxylate) using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions . (2) Substituting the chlorosulfonyl group with N-methylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine to scavenge HCl. Optimizing stoichiometry (1:1.2 molar ratio of precursor to amine) and reaction time (4–6 hours at 0°C) improves yields (>75%) . Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Basic: What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy: H NMR confirms the methyl ester (δ 3.8–3.9 ppm, singlet) and N-methylsulfamoyl group (δ 2.8–3.0 ppm, singlet). C NMR identifies the thiophene carbons (δ 120–140 ppm) and carbonyl groups (δ 165–170 ppm) .

- LC-MS/HRMS: LC-MS (ESI+) shows [M+H] at m/z 312.98 (calculated for CHClNOS), while HRMS validates molecular formula accuracy (±2 ppm) .

- X-ray Crystallography: For solid-state structure elucidation, SHELX programs refine atomic coordinates, bond angles, and torsional strain, with R-factor < 0.05 indicating high reliability .

Advanced: How does the methylsulfamoyl group influence reactivity in nucleophilic substitution compared to chlorosulfonyl analogs?

Methodological Answer:

The methylsulfamoyl group (-SONMe) is less electrophilic than chlorosulfonyl (-SOCl), reducing reactivity toward nucleophiles like amines or alcohols. Kinetic studies (via F NMR or stopped-flow techniques) show slower substitution rates (t ~2 hours vs. ~10 minutes for chlorosulfonyl derivatives). This stability allows selective functionalization of other positions (e.g., ester hydrolysis) without sulfamoyl cleavage .

Advanced: What mechanistic insights exist regarding its role as a cytochrome P450 inhibitor?

Methodological Answer:

In vitro assays using human liver microsomes and CYP3A4/2D6 isoforms reveal competitive inhibition (K ~5–10 µM). Docking simulations (AutoDock Vina) suggest the sulfamoyl group coordinates with heme iron, while the thiophene ring occupies hydrophobic pockets. Structure-activity relationship (SAR) studies show that replacing N-methyl with bulkier groups (e.g., N-cyclopentyl) reduces potency due to steric clashes .

Advanced: How can crystallographic data resolve contradictions in reported bond lengths for the thiophene ring?

Methodological Answer:

Discrepancies in bond lengths (e.g., C2-S1 vs. C4-S1) arise from torsional strain or crystal packing effects. Using SHELXL for refinement, anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis differentiate intrinsic electronic effects from lattice forces. High-resolution data (<1.0 Å) combined with DFT calculations (B3LYP/6-311+G**) validate experimental geometries .

Advanced: What strategies optimize SAR for antimicrobial derivatives of this compound?

Methodological Answer:

- Derivatization: Replace the methyl ester with ethyl or tert-butyl esters to modulate lipophilicity (logP 1.5–2.5).

- Bioisosteres: Substitute the chlorine atom with trifluoromethyl (-CF) to enhance membrane penetration (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .

- Metabolic Stability: In vitro microsomal assays (e.g., human/rat liver S9 fractions) identify vulnerable sites (e.g., ester hydrolysis), guiding prodrug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.